

Application Notes and Protocols for MMV006833 in Antimalarial Assays

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Compound of Interest

Compound Name: MMV006833

Cat. No.: B4714636

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These application notes provide detailed protocols and optimal concentration guidelines for the use of **MMV006833** in in vitro antimalarial assays against *Plasmodium falciparum*.

Introduction

MMV006833 is an aryl amino acetamide compound identified as a potent inhibitor of *Plasmodium falciparum* growth. It exerts its antimalarial activity by targeting the lipid-transfer protein PfSTART1, which plays a crucial role in the development of the parasite at the ring stage^[1]. This compound was part of the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of diverse compounds with demonstrated activity against various pathogens, to facilitate open-source drug discovery^{[2][3][4]}. Understanding the optimal concentration and appropriate assay methodologies is critical for researchers investigating its mechanism of action and potential as a therapeutic agent.

Data Presentation: In Vitro Activity of MMV006833

The following table summarizes the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values of **MMV006833** against various strains of *P. falciparum*. This data provides a baseline for determining the appropriate concentration range for in vitro experiments.

Compound	P. falciparum Strain	Resistance Profile	Assay Type	IC50 / EC50 (μM)	Reference
MMV006833 (M-833)	3D7	Chloroquine-sensitive	Growth Inhibition	~0.2	Dans et al., 2024
MMV006833 (M-833)	M-833 Resistant Line 1	Resistant to MMV006833	Growth Inhibition	>10	Dans et al., 2024
MMV006833 (M-833)	M-833 Resistant Line 2	Resistant to MMV006833	Growth Inhibition	>10	Dans et al., 2024

Note: The generation of resistant lines involved exposure to 10x EC50 of **MMV006833**. Growth inhibition assays were performed in a concentration range of 0.04 μM to 10 μM.

Experimental Protocols

Two standard and widely used protocols for in vitro antimalarial drug susceptibility testing are provided below. These can be readily adapted for use with **MMV006833**.

Protocol 1: SYBR Green I-based Fluorescence Assay

This method measures parasite proliferation by quantifying the amount of parasite DNA through the intercalation of the fluorescent dye SYBR Green I.

Materials:

- **MMV006833** stock solution (e.g., 10 mM in DMSO)
- Complete culture medium (RPMI 1640 supplemented with HEPES, L-glutamine, hypoxanthine, and AlbuMAX II or human serum)
- Synchronized ring-stage P. falciparum culture (e.g., 3D7, Dd2, W2, K1) at 0.5-1% parasitemia and 2% hematocrit
- 96-well flat-bottom microplates

- Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100)
- SYBR Green I dye (10,000x stock in DMSO)
- Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

- **Drug Dilution:** Prepare a serial dilution of **MMV006833** in a complete culture medium. A suggested starting range based on available data is from 10 μ M down to 0.01 μ M. Include drug-free wells (negative control) and wells with a known antimalarial (e.g., Chloroquine or Artemisinin) as a positive control.
- **Plate Seeding:** Add 100 μ L of the synchronized parasite culture to each well of the 96-well plate.
- **Drug Addition:** Add 100 μ L of the diluted **MMV006833** solutions to the corresponding wells.
- **Incubation:** Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
- **Lysis and Staining:**
 - Prepare the SYBR Green I lysis buffer by diluting the stock 1:5000 in the lysis buffer.
 - Carefully remove 100 μ L of the culture medium from each well.
 - Add 100 μ L of the SYBR Green I lysis buffer to each well.
 - Mix thoroughly and incubate for 1 hour at room temperature in the dark.
- **Fluorescence Measurement:** Read the fluorescence intensity using a plate reader.
- **Data Analysis:** Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Histidine-Rich Protein II (HRP2)-based ELISA

This assay quantifies the amount of HRP2, a protein secreted by *P. falciparum*, as an indicator of parasite growth.

Materials:

- **MMV006833** stock solution (e.g., 10 mM in DMSO)
- Complete culture medium
- Synchronized ring-stage *P. falciparum* culture (0.05-0.1% parasitemia, 1.5% hematocrit)
- 96-well flat-bottom microplates
- HRP2 ELISA kit (or individual components: capture and detection antibodies, streptavidin-peroxidase, TMB substrate, stop solution)
- Plate washer and ELISA reader

Procedure:

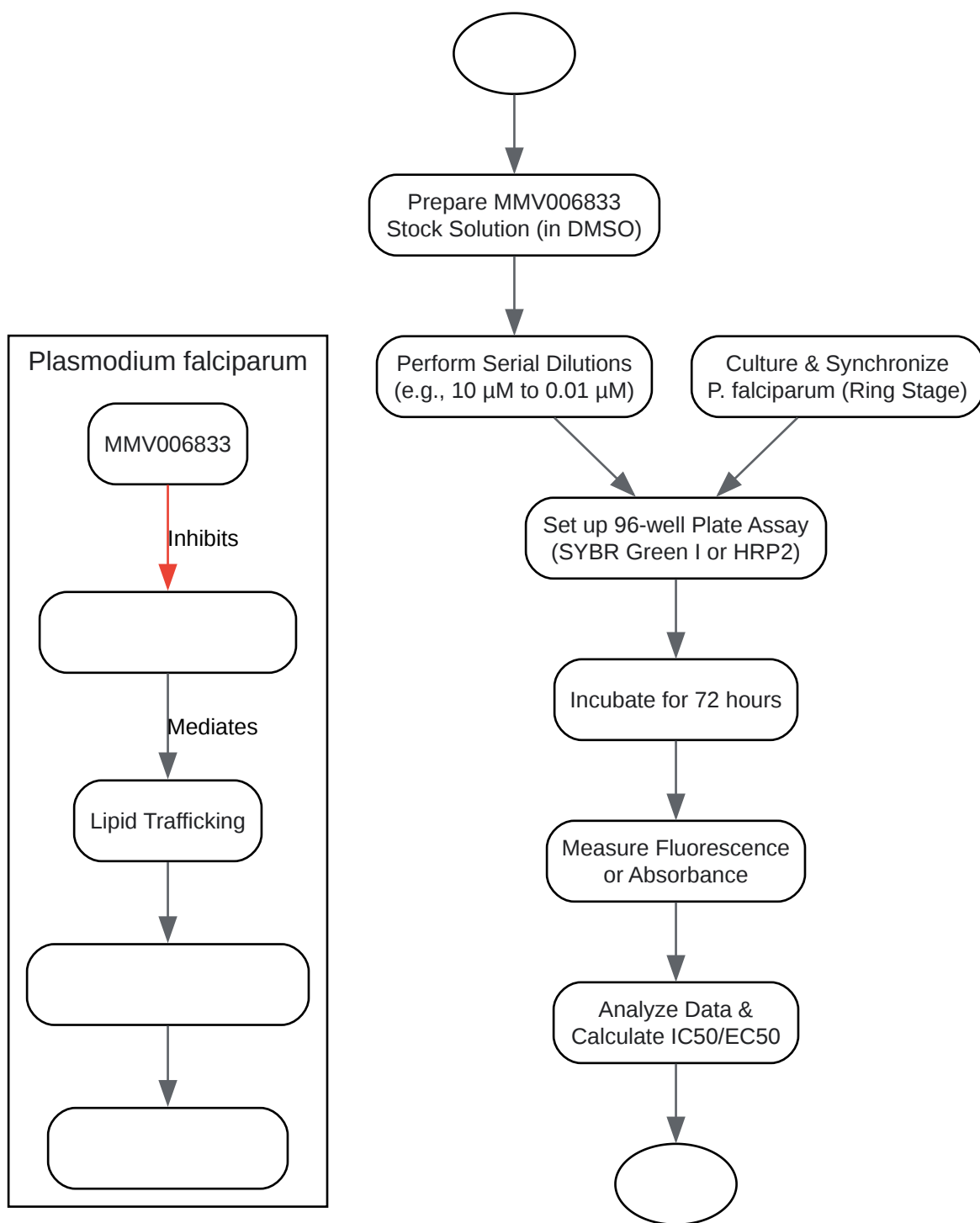
- Drug Dilution and Plating: Prepare serial dilutions of **MMV006833** in a complete culture medium and add to the 96-well plates as described in the SYBR Green I protocol.
- Parasite Addition: Add the synchronized parasite culture to each well.
- Incubation: Incubate the plates for 72 hours under standard culture conditions.
- Plate Lysis: Freeze the plates at -20°C and then thaw to lyse the red blood cells. Repeat this freeze-thaw cycle once more.
- HRP2 ELISA:
 - Coat a new 96-well ELISA plate with the HRP2 capture antibody overnight at 4°C.
 - Wash the plate and block with a suitable blocking buffer.
 - Add the hemolyzed parasite culture supernatant to the wells and incubate.

- Wash the plate and add the biotinylated HRP2 detection antibody.
- Wash the plate and add streptavidin-peroxidase conjugate.
- Wash the plate and add the TMB substrate.
- Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
- Absorbance Measurement: Read the absorbance at 450 nm using an ELISA plate reader.
- Data Analysis: Calculate the IC₅₀ value as described in the SYBR Green I protocol.

Signaling Pathway and Experimental Workflow

Mechanism of Action of MMV006833

MMV006833 targets the *P. falciparum* STAR-related lipid transfer protein 1 (PfSTART1). This protein is crucial for the parasite's development, particularly during the transition from the merozoite to the ring stage within the red blood cell. By inhibiting PfSTART1, **MMV006833** disrupts essential lipid trafficking, leading to the arrest of parasite development.



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